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Compound of Interest

Compound Name: VTP-27999 Hydrochloride

Cat. No.: B1139449 Get Quote

VTP-27999 is an alkyl amine renin inhibitor designed for the potential treatment of hypertension

and end-organ diseases.[1][2] Its primary mechanism of action is the direct inhibition of renin, a

highly selective aspartyl protease.[3] Renin is the initial and rate-limiting enzyme in the Renin-

Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure

and cardiovascular function.[3]

By binding to the active site of renin, VTP-27999 blocks the conversion of angiotensinogen to

angiotensin I. This action leads to a downstream reduction in the levels of angiotensin II and

aldosterone, key effectors of the RAAS that promote vasoconstriction, sodium retention, and

inflammation.[3][4] The high selectivity of VTP-27999 for renin suggests a potentially superior

therapeutic profile compared to other RAAS inhibitors like ACE inhibitors or ARBs, which act at

later points in the cascade.[3]

A key differentiator of VTP-27999 compared to other renin inhibitors like aliskiren is its effect on

prorenin and renin immunoreactivity. Studies have shown that VTP-27999 increases renin

immunoreactivity in assays by affecting the affinity of the active site-directed antibody, and it

does not induce a conformational change in prorenin.[5]

Quantitative Data Summary
The following tables summarize the key quantitative data for VTP-27999 from various in vitro

and in vivo studies.

Table 1: In Vitro Potency and Selectivity
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Parameter Value Species
Assay
Conditions

Reference

Renin Inhibition

IC50
0.47 nM Human

Purified

recombinant

human renin (36

pM) in buffer.

[3]

Renin Inhibition

IC50
0.30 nM Human

Purified

recombinant

human renin (0.3

nM) in buffer.

[3]

Plasma Renin

Activity (PRA)

IC50

1.1 nM Human

In the presence

of human

plasma.

[3]

CYP3A4

Inhibition IC50
>30,000 nM Human

Human liver

microsomes.
[3]

Intracellular

Renin Inhibition

IC50

27 nM Human
Human mast cell

line HMC-1.
[6]

Table 2: Preclinical Pharmacokinetics

Species Oral Bioavailability (%)

Rat 37%

Cynomolgus Monkey 18%

Dog >15%

Table 3: Clinical Pharmacodynamics in Healthy Volunteers (10-day treatment)
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VTP-27999 Dose
Maximum Plasma Renin
Induction (fold-increase)

Change in Renal Plasma
Flow (mL/min/1.73 m²)

75 mg - +17.2

150 mg - +63.1

300 mg ~100 +97.5

600 mg ~350 +115.2

Aliskiren 300 mg ~50 +62.6

Placebo - -8.9

Signaling Pathways and Experimental Workflows
The Renin-Angiotensin-Aldosterone System (RAAS) and
VTP-27999 Inhibition
The following diagram illustrates the RAAS cascade and the specific point of inhibition by VTP-

27999.
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Caption: The RAAS cascade showing VTP-27999 directly inhibiting renin.
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Experimental Workflow: In Vivo Efficacy in a Double
Transgenic Rat (dTGR) Model
The diagram below outlines the typical workflow for assessing the in vivo efficacy of renin

inhibitors like VTP-27999 in a hypertensive animal model.

Select dTGRs expressing
human renin and angiotensinogen

Implant telemetry devices for
continuous blood pressure monitoring

Record baseline Mean
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from baseline over time
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Caption: Workflow for evaluating VTP-27999 efficacy in a dTGR model.

Detailed Methodologies for Key Experiments
In Vitro Renin Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of VTP-27999

against purified human renin.

Methodology Summary: The inhibition of purified recombinant human renin was measured in

a buffer system.[3] The assay typically involves combining a fixed concentration of the

enzyme (e.g., 36 pM or 0.3 nM) with varying concentrations of the inhibitor (VTP-27999).[3] A

fluorogenic renin substrate is then added, and the rate of cleavage is monitored over time

using a fluorescence plate reader. The IC50 value is calculated by fitting the dose-response

curve of inhibition. For plasma renin activity (PRA) assays, the same principle is applied, but

the reaction is conducted in human plasma, which contains endogenous angiotensinogen.[3]

CYP3A4 Inhibition Assay
Objective: To assess the potential for drug-drug interactions by measuring the inhibition of

Cytochrome P450 3A4.

Methodology Summary: The assay was performed using human liver microsomes as the

source of the CYP3A4 enzyme.[3] A specific substrate for CYP3A4 is incubated with the

microsomes in the presence of varying concentrations of VTP-27999. The rate of metabolism

of the substrate is measured, typically by quantifying the formation of a specific metabolite

using LC-MS/MS. The IC50 is then determined from the dose-response curve. An IC50 value

of >30 µM indicates low potential for CYP3A4-mediated drug interactions.[3]

In Vivo Efficacy in a Double Transgenic Rat (dTGR)
Model of Hypertension

Objective: To evaluate the oral efficacy and duration of action of VTP-27999 in a relevant

animal model of hypertension.

Methodology Summary: Double transgenic rats (dTGR) engineered to express both human

renin and human angiotensinogen were used.[3] These animals develop severe
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hypertension that is dependent on human renin. Mean arterial blood pressure (MAP) was

monitored, often via telemetry. After establishing a baseline MAP, a single oral dose of VTP-

27999 (e.g., 10 mg/kg) was administered. The reduction in MAP from baseline was then

measured over a 24-hour period to determine the magnitude and duration of the

antihypertensive effect.[3]

Clinical Study in Healthy Volunteers
Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of VTP-27999 in

humans.

Methodology Summary: A single or multiple ascending dose study was conducted in healthy

volunteers.[4] Subjects were often sodium-depleted to activate the RAAS. Participants

received once-daily doses of VTP-27999 (e.g., 75, 150, 300, or 600 mg), placebo, or an

active comparator like aliskiren for a specified period (e.g., 10 days).[4][6] Blood and urine

samples were collected at various time points to measure plasma drug concentration,

plasma renin activity, plasma renin concentration, angiotensin II, and aldosterone levels.[4]

Renal plasma flow was also assessed as a biomarker of renal vascular function.[6]

Conclusion
VTP-27999 Hydrochloride is a potent, selective, and orally bioavailable direct renin inhibitor.

Its mechanism of action at the top of the RAAS cascade provides a comprehensive blockade of

this key blood pressure-regulating pathway. Preclinical and clinical data have demonstrated its

efficacy in inhibiting renin activity, reducing downstream effectors, and lowering blood pressure.

The detailed experimental protocols outlined in this guide provide a basis for understanding

how the activity of VTP-27999 was characterized. This molecule represents a significant

example of structure-based drug design applied to the development of novel antihypertensive

agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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